molecular formula C17H19N3O4S B2391691 5-Hydroxyomeprazole D3 CAS No. 1216667-13-8

5-Hydroxyomeprazole D3

Número de catálogo: B2391691
Número CAS: 1216667-13-8
Peso molecular: 364.43
Clave InChI: CMZHQFXXAAIBKE-BMSJAHLVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Hydroxyomeprazole D3 is a deuterium-labeled form of 5-Hydroxyomeprazole, which is a primary metabolite of Omeprazole. Omeprazole is a widely used proton pump inhibitor that reduces gastric acid secretion by inhibiting the enzyme H+/K+ ATPase in the stomach lining. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in the study of drug metabolism and pharmacokinetics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

A convenient synthetic route for the preparation of 5-Hydroxyomeprazole involves the conversion of 2-methyl group to 2-chloromethyl group in pyridines, followed by coupling with 5-methoxy-1H-benzimidazolethiol .

Industrial Production Methods

Industrial production methods for 5-Hydroxyomeprazole D3 typically involve large-scale synthesis using similar synthetic routes as described above. The process includes the use of deuterated reagents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are optimized to achieve high yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

5-Hydroxyomeprazole D3 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

5-Hydroxyomeprazole D3 is widely used in scientific research, including:

Mecanismo De Acción

The mechanism of action of 5-Hydroxyomeprazole D3 is similar to that of Omeprazole. It inhibits the H+/K+ ATPase enzyme in the stomach lining, thereby reducing gastric acid secretion. The deuterium labeling does not significantly alter the mechanism of action but provides a useful tool for tracing the metabolic pathways and studying the pharmacokinetics of the compound .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications involving stable isotope labeling. This allows for more precise studies of drug metabolism and pharmacokinetics compared to its non-deuterated counterparts .

Actividad Biológica

5-Hydroxyomeprazole D3 is a deuterium-labeled derivative of 5-Hydroxyomeprazole, which is a primary metabolite of the widely used proton pump inhibitor, omeprazole. This compound has garnered attention in pharmacological research due to its role in gastric acid secretion inhibition and its potential implications in drug metabolism studies.

Target Enzyme:
this compound primarily targets the H+/K+ ATPase enzyme in the parietal cells of the stomach, similar to its parent compound, omeprazole. This enzyme is crucial for the secretion of gastric acid.

Mode of Action:
By inhibiting the H+/K+ ATPase enzyme, this compound effectively reduces gastric acid production. This action plays a significant role in managing conditions associated with excessive stomach acid, such as gastroesophageal reflux disease (GERD) and peptic ulcers .

Pharmacokinetics

The pharmacokinetic properties of this compound are essential for understanding its bioavailability and therapeutic efficacy. Studies indicate that this compound exhibits distinct absorption, distribution, metabolism, and excretion (ADME) characteristics:

  • Absorption: Rapidly absorbed following administration.
  • Distribution: Exhibits a significant brain-to-plasma partition coefficient (Kp), indicating potential central nervous system (CNS) effects .
  • Metabolism: Undergoes extensive metabolism, primarily via cytochrome P450 enzymes, leading to various metabolites.
  • Excretion: Primarily eliminated through renal pathways .

The structural characteristics of this compound include a substituted benzimidazole ring and a pyridine ring. Its deuterium labeling enhances its utility in metabolic studies by allowing for precise tracking during analytical procedures .

Research Findings

Several studies have investigated the biological activity and implications of this compound:

  • Metabolite Profiling: A study involving simultaneous administration of omeprazole and its deuterated form revealed the identification of seventeen metabolites in mouse models. These metabolites exhibited varying profiles based on administration routes (intraperitoneal, intravenous, oral), providing insights into their CNS-related effects .
  • Clinical Implications: Research demonstrated that grapefruit juice alters the metabolism of omeprazole but does not significantly affect the AUC (area under the curve) of 5-hydroxyomeprazole. This finding suggests that dietary factors can influence drug metabolism without affecting this specific metabolite significantly .
  • Analytical Method Development: A validated method for simultaneous determination of omeprazole and 5-hydroxyomeprazole in human plasma has been developed using solid-phase extraction and high-performance liquid chromatography (HPLC). This method allows for accurate assessment of these compounds in clinical trials .

Case Studies

Case Study 1: CNS Effects
In vivo studies using mice showed that the pharmacokinetic profiles of this compound suggest potential CNS activity. The brain-to-plasma ratios indicated significant distribution into brain tissue, warranting further investigation into its neuropharmacological effects .

Case Study 2: Drug Interaction Studies
A randomized crossover study highlighted how grapefruit juice impacts omeprazole metabolism without affecting 5-hydroxyomeprazole levels significantly. This study underscores the importance of considering dietary interactions when evaluating drug efficacy and safety profiles .

Summary Table: Key Characteristics of this compound

CharacteristicDetails
Chemical Structure Deuterium-labeled benzimidazole derivative
Target Enzyme H+/K+ ATPase
Mechanism Inhibition of gastric acid secretion
Pharmacokinetics Rapid absorption; significant CNS distribution
Metabolite Identification Seventeen metabolites identified in studies
Clinical Relevance Effects on drug metabolism influenced by diet

Propiedades

IUPAC Name

[4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfinylmethyl]pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZHQFXXAAIBKE-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.